

Impurity Profiling of 4-(4-Aminophenyl)morpholin-3-one: A Comparative Guide

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

Cat. No.: B139978

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of **4-(4-aminophenyl)morpholin-3-one**, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. Understanding and controlling impurities in this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, compares the performance of various analytical techniques, and provides detailed experimental protocols to aid in the development and validation of robust analytical methods.

Introduction to 4-(4-Aminophenyl)morpholin-3-one and its Impurities

4-(4-Aminophenyl)morpholin-3-one is a crucial building block in the manufacturing of Rivaroxaban.^{[1][2][3]} The synthetic route and storage conditions can introduce various impurities, including starting materials, by-products, intermediates, and degradation products. Rigorous impurity profiling is therefore essential to meet regulatory requirements and ensure the purity of the final drug product.

Potential Impurities in 4-(4-Aminophenyl)morpholin-3-one

Based on the common synthetic pathways for Rivaroxaban, the following table summarizes the potential process-related impurities that may be present in **4-(4-aminophenyl)morpholin-3-one**.

Impurity Name	Structure	CAS Number
4-(4-Nitrophenyl)morpholin-3-one	<chem>O=C(COCC1)N1C2=CC=C(N(=O)=O)C=C2</chem>	446292-04-2
4-(3-Aminophenyl)morpholin-3-one	<chem>O=C(COCC1)N1C2=CC=CC(N)=C2</chem>	1082495-22-4
N,N'-bis[4-(3-oxomorpholin-4-yl)phenyl]urea	<chem>O=C(N(C1=CC=C(N(C(COCC2)=O)C2)C=C1)C3=CC=C(N4C(COCC4)=O)C=C3)</chem>	1855920-51-2
4-Nitroaniline	<chem>O=N(=O)C1=CC=C(N)C=C1</chem>	100-01-6
2-(2-Chloroethoxy)acetic acid	<chem>ClCCOOC(=O)C</chem>	6290-33-1

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for the analysis of non-volatile and thermally labile compounds like **4-(4-aminophenyl)morpholin-3-one** and its related impurities. Gas Chromatography (GC) is generally less suitable for this specific compound due to its low volatility but can be valuable for the analysis of residual solvents.

Feature	High-Performance Liquid Chromatography (HPLC)	Liquid Chromatography-Mass Spectrometry (LC-MS)	Gas Chromatography (GC)
Principle	Separation based on polarity and interaction with stationary phase.	Separation by HPLC followed by mass-based detection.	Separation based on volatility and boiling point.
Applicability to 4-(4-Aminophenyl)morpholin-3-one	Excellent for quantification and separation of known impurities.	Excellent for identification of unknown impurities and confirmation of known ones.	Limited to volatile impurities and residual solvents.
Sensitivity	High, especially with UV or DAD detectors.	Very high, allowing for trace-level detection.	High, particularly with FID for organic compounds.
Specificity	Good, but can be limited by co-eluting peaks.	Excellent, provides mass-to-charge ratio for identification.	Good for volatile compounds.
Quantitative Analysis	Gold standard for accurate quantification.	Can be used for quantification, often requires reference standards.	Excellent for quantification of volatile analytes.
Typical Purity Levels Detected	Commercial grades often show purity >99% by HPLC. [4]	Can detect impurities at much lower levels than HPLC-UV.	Not typically used for the main compound's purity assessment.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for HPLC and LC-MS analysis, which can be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of **4-(4-aminophenyl)morpholin-3-one** and its potential impurities.

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 5.0)
- Mobile Phase B: Acetonitrile
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detector: UV at 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (50:50 v/v) to a concentration of 1 mg/mL.

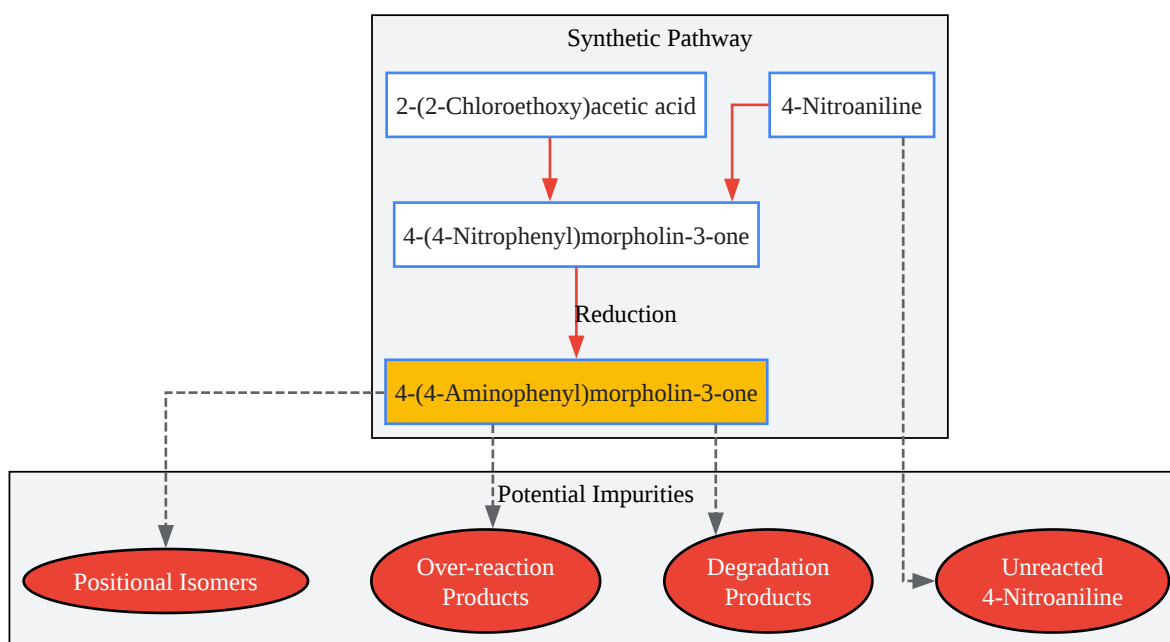
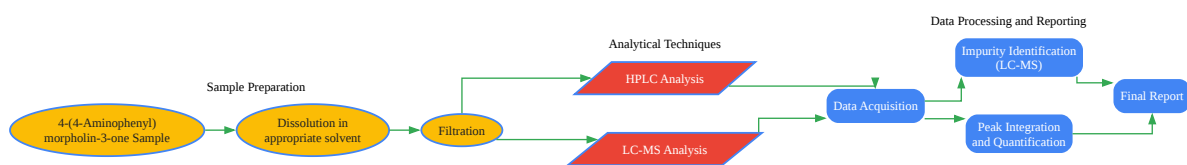
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is suitable for the identification and confirmation of impurities.

- LC System: Agilent 1200 Series or equivalent
- Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent with ESI source
- Column: C18, 100 mm x 2.1 mm, 3.5 μ m particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18.1-20 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L
- MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 4000 V
 - Gas Temperature: 350 °C
 - Gas Flow: 10 L/min
 - Nebulizer Pressure: 40 psi
 - Scan Range: m/z 50-1000

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing these analytical methods. The following diagrams, generated using Graphviz, illustrate the logical steps involved in the impurity profiling process.



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